molecular formula C10H10N4O2 B3340164 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid CAS No. 26366-02-9

3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Cat. No. B3340164
CAS RN: 26366-02-9
M. Wt: 218.21 g/mol
InChI Key: LXRYKCMSJDQBJU-UHFFFAOYSA-N
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Description

3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a compound with the CAS Number: 632291-64-6 . It has a molecular weight of 218.21 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The IUPAC name of the compound is 3-phenyl-3-(1H-tetraazol-1-yl)propanoic acid . The InChI code is 1S/C10H10N4O2/c15-10(16)6-9(14-7-11-12-13-14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 218.21 . The compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Scientific Research Applications

Antiviral Activity

Compounds containing the 1H-1,2,3-triazole core, which is structurally similar to 1H-1,2,3,4-tetrazole, have been reported to exhibit antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

1H-1,2,3-triazole derivatives have also been reported to possess anti-inflammatory properties . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives, which share a similar aromatic structure with 1H-1,2,3,4-tetrazole, have been found to possess anticancer activity . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially be used in cancer treatment.

Antimicrobial Activity

1H-1,2,3-triazole derivatives have been reported to exhibit antimicrobial activity . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially be used in the treatment of microbial infections.

Industrial Applications

Compounds containing the 1H-1,2,3-triazole core are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially have similar industrial applications.

Antituberculosis Activity

A novel small-molecular inhibitor among 3‐phenyl‐5‐(1‐phenyl‐1H‐[1,2,3]triazol‐4‐yl)‐[1,2,4]oxadiazoles was discovered to target simultaneously two enzymes—mycobacterial leucyl‐tRNA synthetase (LeuRS) and methionyl‐tRNA synthetase (MetRS), which are promising molecular targets for antibiotic development . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially be used in the treatment of tuberculosis.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

3-(1-phenyltetrazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(16)7-6-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRYKCMSJDQBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901882
Record name NoName_1057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
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3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
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3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
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3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid

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